

An In-depth Technical Guide to the Electrical Properties of Tricadmium Diarsenide (Cd_3As_2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricadmium*

Cat. No.: *B15196845*

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Abstract

Tricadmium diarsenide (Cd_3As_2) has emerged as a material of significant scientific interest due to its unique electronic properties. Classified as a three-dimensional topological Dirac semimetal, it exhibits exceptionally high carrier mobility and a host of quantum phenomena that make it a promising candidate for next-generation electronic and spintronic devices. This guide provides a comprehensive overview of the core electrical properties of Cd_3As_2 , detailing its fundamental electronic structure, transport characteristics, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams.

Introduction: The Rise of a Dirac Semimetal

Tricadmium diarsenide is a crystalline inorganic compound that has been identified as a three-dimensional analogue of graphene.^{[1][2][3]} Its electronic band structure is characterized by the presence of Dirac cones, where the conduction and valence bands touch at discrete points in the Brillouin zone, known as Dirac points.^{[1][2][4]} Near these points, the electrons behave as massless Dirac fermions, leading to extraordinary electrical properties.^{[1][3]} Unlike graphene, which is a 2D material, Cd_3As_2 possesses these properties in a 3D bulk crystal, offering unique opportunities for fundamental physics research and technological applications.^{[1][2]} The material is typically of n-type conductivity with a relatively high density of electrons.^[1]

Core Electrical Properties

The electrical behavior of **tricadmium** diarsenide is a rich field of study, characterized by a number of remarkable phenomena.

Carrier Mobility and Concentration

Cd₃As₂ is renowned for its exceptionally high electron mobility, with reported values reaching well above $10^6 \text{ cm}^2/(\text{V}\cdot\text{s})$ at low temperatures.^[1] This high mobility is a direct consequence of the linear energy dispersion near the Dirac points, which results in a very small effective mass for the charge carriers.^[1] The carrier concentration in as-grown crystals is typically in the range of 10^{18} cm^{-3} .^[5] However, this can be tuned through various methods, including doping and annealing.^{[6][7]}

Property	Value	Temperature (K)	Material Form	Reference
Carrier Mobility	$> 10^6$ $\text{cm}^2/(\text{V}\cdot\text{s})$	Low Temperatures	Single Crystal	[1]
2138 $\text{cm}^2/(\text{V}\cdot\text{s})$	Not Specified	Nanowire	[8]	
1.3 m^2/Vs (13,000 cm^2/Vs)	Low Temperatures	Thin Film	[9]	
up to 19,300 cm^2/Vs	Room Temperature	Thin Film	[10]	
3×10^4 cm^2/Vs	Not Specified	Thin Film	[11]	
Carrier Concentration	$\sim 10^{18} \text{ cm}^{-3}$	Room Temperature	Single Crystal	[5]
$2.8 \times 10^{11} \text{ cm}^{-2}$	Low Temperatures	Thin Film	[9]	
$1\text{-}2 \times 10^{17} \text{ cm}^{-3}$	300 K	Unintentionally Doped Thin Film	[7]	
up to $3 \times 10^{18} \text{ cm}^{-3}$	300 K	Doped Thin Film	[7]	
$5 \times 10^{16} \text{ cm}^{-3}$	Not Specified	Thin Film	[11]	

Magnetoresistance and Quantum Oscillations

When subjected to a magnetic field, Cd_3As_2 exhibits a large, non-saturating magnetoresistance.[12][13] This is a hallmark of materials with high carrier mobility and a complex Fermi surface. At low temperatures and high magnetic fields, clear Shubnikov-de Haas (SdH) oscillations are observed in the magnetoresistance.[6][8][10] These oscillations arise from the quantization of electron orbits in the magnetic field (Landau levels) and provide a powerful tool to probe the Fermi surface topology.[6][8] Analysis of the SdH oscillations has

confirmed the existence of 3D Dirac fermions and has been used to determine key parameters such as the cyclotron effective mass and the Berry phase.[1][8]

Furthermore, in thin films of Cd₃As₂, the quantum Hall effect (QHE) has been observed.[9][14][15] This is a two-dimensional phenomenon where the Hall resistance is quantized in integer or fractional multiples of h/e^2 . The observation of the QHE in Cd₃As₂ thin films is a direct consequence of the confinement of the 3D Dirac electrons into 2D states.[9][15]

Phenomenon	Key Observation	Material Form	Reference
Magnetoresistance	Large and non-saturating	Bulk and Thin Films	[12]
Shubnikov-de Haas Oscillations	Nontrivial π Berry's phase, indicating Dirac fermions	Nanowires and Single Crystals	[6][8]
Quantum Hall Effect	Well-developed plateaus for filling factors $\nu = 1$ and $\nu = 2$	Thin Films	[9][14]

Thermoelectric Effects: Seebeck and Nernst Effects

Tricadmium diarsenide also displays interesting thermoelectric properties. The Seebeck effect, which is the generation of a voltage in response to a temperature gradient, has been studied in Cd₃As₂. [12][16][17] More strikingly, a large anomalous Nernst effect has been observed. [18][19][20] The Nernst effect is the transverse analogue of the Seebeck effect, where a voltage is generated perpendicular to both an applied temperature gradient and a magnetic field. The anomalous component of the Nernst effect in Cd₃As₂ is believed to be related to the Berry curvature associated with the Weyl nodes that emerge when time-reversal symmetry is broken by a magnetic field. [18][19][20]

Effect	Key Observation	Temperature (K)	Magnetic Field	Reference
Seebeck Effect	Linear dependence on temperature	Not Specified	0 T	[12]
Nernst Effect	Large anomalous component	Begins to increase rapidly at ~50 K	Applied	[18][19][20]
One order of magnitude larger than Seebeck effect	Room Temperature	~0.4 T	[16]	

Thermal Conductivity

Despite being a semimetal with high electrical conductivity, Cd₃As₂ exhibits an unexpectedly low thermal conductivity.[11][12] This is advantageous for thermoelectric applications where a low thermal conductivity is desired to maintain a large temperature gradient. The low lattice thermal conductivity has been attributed to strong phonon-phonon scattering due to the presence of soft optical phonon modes.[11]

Property	Value	Temperature (K)	Reference
Thermal Conductivity	4.17 W·m ⁻¹ ·K ⁻¹	300 K	[12]
Lattice Thermal Conductivity	1.91 W·m ⁻¹ ·K ⁻¹	300 K	[12]
0.3 - 0.7 W/mK	300 K	[11]	

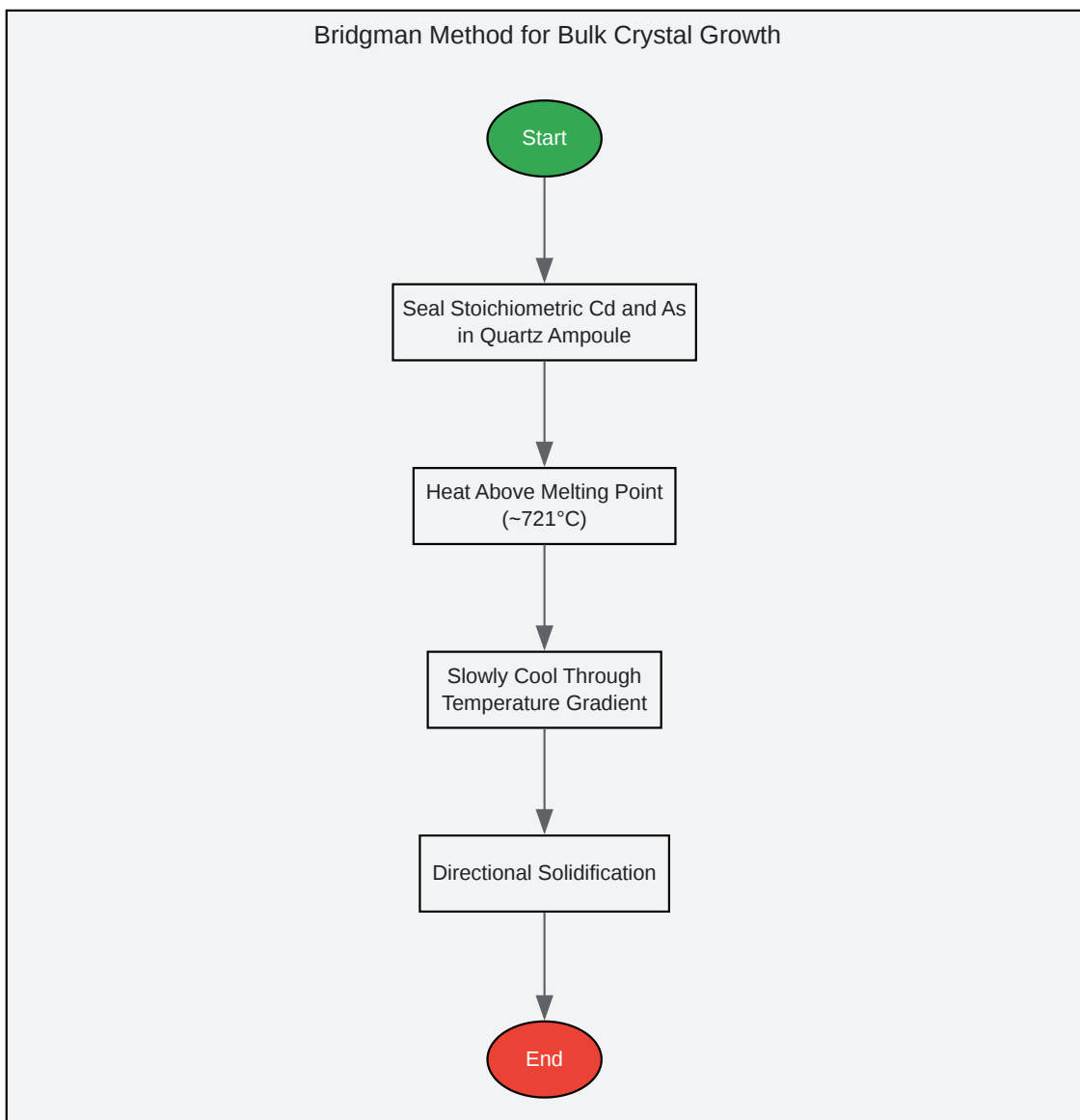
Experimental Protocols

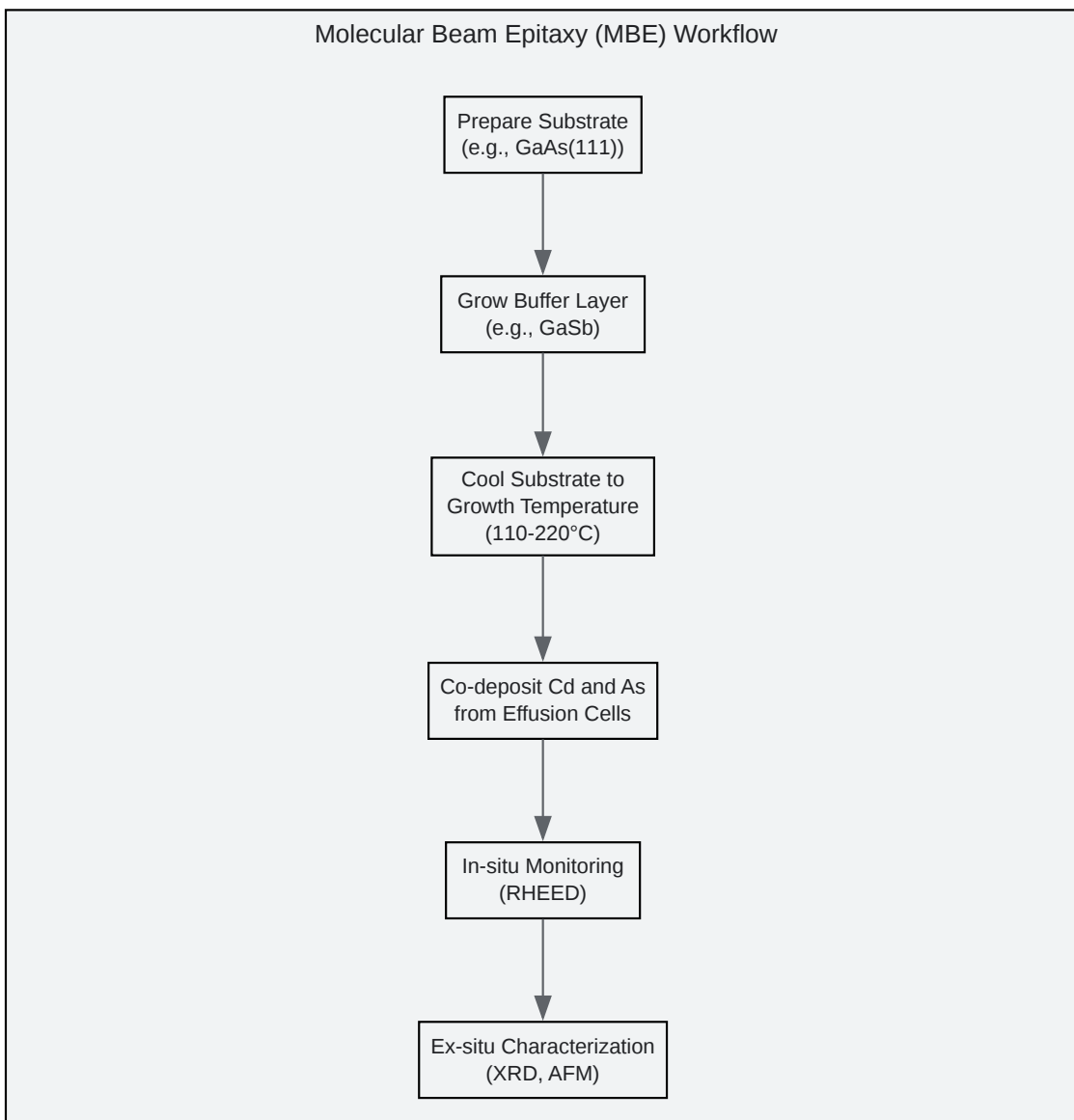
The unique electrical properties of **tricadmium** diarsenide are investigated through a variety of sophisticated experimental techniques, from material synthesis to detailed characterization.

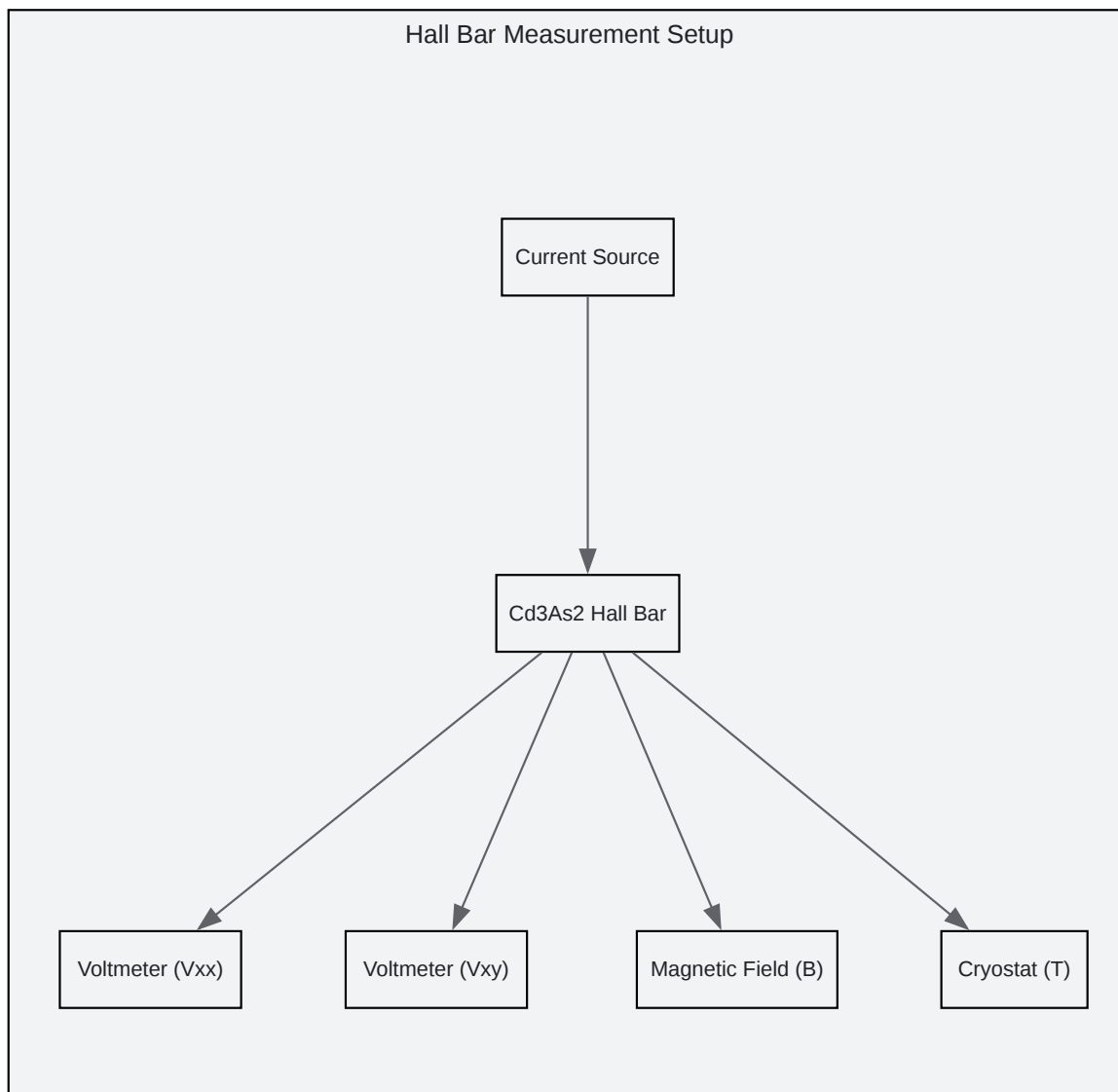
Synthesis of Tricadmium Diarsenide

High-quality single crystals and thin films are essential for studying the intrinsic electrical properties of Cd_3As_2 .

A common method for growing large, high-quality single crystals of Cd_3As_2 is a self-selecting vapor growth (SSVG) method.^[6] Another widely used technique is the modified Bridgman method.^[1]







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Electrical Properties of Tricadmium Diarsenide (Cd₃As₂)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15196845#electrical-properties-of-tricadmium-diarsenide>]

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